Pentmethrin

Description

Classification within Pyrethroid Insecticides

Pyrethroid insecticides are broadly categorized into two types, Type I and Type II, based on their chemical structure and toxicological effects. Permethrin (B1679614) is classified as a Type I pyrethroid. orst.edu This classification is due to the absence of an alpha-cyano group in its chemical structure. Type I pyrethroids typically induce a syndrome in mammals characterized by tremors, aggression, and heightened sensitivity to stimuli.

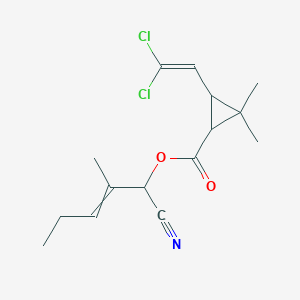

The chemical structure of Permethrin is (3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. nih.gov It is an ester of a cyclopropanecarboxylic acid. nih.gov Permethrin is a mixture of stereoisomers, with the cis and trans isomers being the most significant. evitachem.com The ratio of these isomers can vary depending on the specific formulation of the product. evitachem.com

| Attribute | Classification |

|---|---|

| Chemical Family | Pyrethroid |

| Pyrethroid Type | Type I |

| Chemical Name (IUPAC) | (3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Key Structural Feature | Absence of an alpha-cyano group |

Historical Context of Synthetic Pyrethroid Development

The development of synthetic pyrethroids has its roots in the study of natural pyrethrins (B594832), which are insecticidal compounds extracted from chrysanthemum flowers. pyrethroids.com For centuries, crushed chrysanthemum flowers were used as an insecticide. pyrethroids.com In the 1920s, the chemical structures of the active components, pyrethrin I and II, were elucidated. wikipedia.org

While effective, natural pyrethrins have limitations, including their instability in the presence of light and air, which restricts their use in agriculture. pyrethroids.comwikipedia.org This led to research aimed at creating more stable synthetic analogues. The first generation of synthetic pyrethroids was developed in the 1960s, but they also suffered from instability in sunlight. wikipedia.org

A significant breakthrough occurred in the 1970s with the development of a second generation of more persistent pyrethroids, including Permethrin, which was discovered in 1972. wikipedia.orgwikipedia.org These newer compounds were substantially more resistant to degradation by light and air, making them suitable for agricultural applications. wikipedia.org Permethrin was first registered for use in the United States in 1979 for application on cotton. epa.gov

| Period | Key Development |

|---|---|

| Centuries Ago | Use of crushed chrysanthemum flowers as an insecticide. pyrethroids.com |

| 1920s | Elucidation of the chemical structures of pyrethrin I and II. wikipedia.org |

| 1960s | Development of the first generation of synthetic pyrethroids. wikipedia.org |

| 1972 | Discovery of Permethrin. wikipedia.org |

| 1970s | Development of a second generation of light-stable pyrethroids, including cypermethrin (B145020) and deltamethrin (B41696). pyrethroids.comwikipedia.org |

| 1979 | Permethrin first registered for use in the United States. epa.gov |

Scope and Significance of Academic Research on Permethrin

Academic research on Permethrin has been extensive, covering its mechanism of action, efficacy against various pests, environmental fate, and the development of insect resistance.

Mechanism of Action: Research has focused on how Permethrin affects the nervous system of insects. It acts on the voltage-gated sodium channels in nerve cell membranes, disrupting the normal transmission of nerve impulses. frontiersin.orgpatsnap.com This leads to repetitive nerve firing and eventual paralysis of the insect. orst.edu

Efficacy and Use: Permethrin is a broad-spectrum insecticide used in various settings. In agriculture, it is used on crops such as cotton, wheat, and maize. wikipedia.org It is also used in public health for mosquito control programs and on livestock. orst.eduepa.gov Residential uses include applications on lawns, in buildings, and on clothing to repel and kill insects like ticks and mosquitoes. orst.eduwikipedia.org

Environmental Fate: Studies have investigated the persistence and degradation of Permethrin in the environment. It is known to be highly toxic to aquatic life, including fish and invertebrates. orst.eduorst.edu Permethrin has a high affinity for soil and sediment and is generally immobile in soil. researchgate.net It has a half-life of 51–71 days in an aqueous environment exposed to light and is also persistent in soil. wikipedia.org The degradation of Permethrin in the environment can lead to the formation of other compounds, some of which may also have biological activity. oup.com

Insect Resistance: A significant area of research is the development of resistance to Permethrin in insect populations. frontiersin.org This can occur through genetic mutations that alter the target sodium channels or increase the insect's ability to metabolize the insecticide. frontiersin.orgpatsnap.com Understanding the mechanisms of resistance is crucial for developing strategies to manage and mitigate this issue.

Structure

3D Structure

Properties

IUPAC Name |

(1-cyano-2-methylpent-2-enyl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO2/c1-5-6-9(2)11(8-18)20-14(19)13-10(7-12(16)17)15(13,3)4/h6-7,10-11,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWOGKNOZXPLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(C#N)OC(=O)C1C(C1(C)C)C=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058186 | |

| Record name | Pentmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79302-84-4 | |

| Record name | Pentmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms of Action of Permethrin

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The principal target of permethrin (B1679614) is the voltage-gated sodium channel (VGSC) in the nerve cell membrane. orst.edudrugbank.com These channels are responsible for the rapid influx of sodium ions (Na+) that underlies the rising phase of an action potential, the fundamental electrical signal used by neurons. drugbank.com Permethrin's interaction with VGSCs disrupts their normal function, leading to profound effects on nerve excitability. wikipedia.orgnih.gov

Permethrin binds to the α-subunit of the VGSC, which forms the central pore of the channel. frontiersin.orgaopwiki.org Studies suggest that pyrethroids have the highest affinity for the open state of the channel, meaning they bind most effectively when the channel is activated during nerve signaling. frontiersin.orgnih.gov The binding site is thought to be a hydrophobic pocket formed by the S4-S5 linker and the S5 and S6 helices of domain II, along with the S6 helix of domain III. nih.govnih.govresearchgate.net

This binding modulates the gating kinetics of the channel. Specifically, permethrin significantly slows both the activation (opening) and inactivation (closing) processes of the VGSC. aopwiki.orgmdpi.com By preventing the channel from closing properly, it allows for a prolonged influx of Na+ ions into the nerve cell. mdpi.comnih.gov This action is stereoselective and structure-related, meaning the specific three-dimensional shape of the permethrin molecule is crucial for its effect. sci-hub.se In some neuronal preparations, the modification of channels by permethrin is use-dependent, where the effect becomes more pronounced with repetitive stimulation. plos.org

The molecular modulation of VGSCs by permethrin has direct electrophysiological consequences. The primary effect is a significant delay in the repolarization phase of the action potential. frontiersin.orgdrugbank.comwikipedia.org Normally, after a neuron fires, the VGSCs quickly inactivate, and the membrane potential returns to its resting state. Permethrin's action of keeping these channels open longer results in a prolonged sodium current, often observed as a "tail current" in electrophysiological recordings. nih.govplos.orgrupress.org

This sustained inward flow of positive sodium ions leads to a persistent depolarization of the nerve membrane. nih.govsci-hub.se This state of hyperexcitability causes repetitive and uncontrolled firing of nerve impulses. nih.govsci-hub.seservice.gov.uk Ultimately, this can lead to a complete block of nerve conduction, resulting in paralysis and death of the target organism. orst.eduwikipedia.orgnih.gov

The table below summarizes findings from an electrophysiological study on honeybee antennal lobe neurons (ALNs) exposed to permethrin, demonstrating its impact on sodium channel function.

| Parameter | Control Condition | After 10 µM Permethrin Exposure | Outcome |

| Sodium Current Peak | Unchanged by single pulse | No significant reduction after single pulse. nih.gov | Permethrin does not immediately block the channel. |

| Cumulative Inactivation | Peak current reduces to 77% after 10 pulses. nih.gov | Peak current reduces to 69% after 10 pulses. nih.gov | Permethrin accelerates the rate of use-dependent inactivation. plos.orgnih.gov |

| Tail Current | Minimal/absent. researchgate.net | Prominent tail current appears after repolarization. plos.orgresearchgate.net | Indicates a significant slowing of channel deactivation (closing). plos.org |

| Modified Channels (Use-Dependence) | Not applicable. | 6% after 1st pulse; 11% after 10th pulse (not statistically significant). nih.gov | Shows a trend towards use-dependent recruitment of modified channels. researchgate.net |

Data derived from studies on honeybee antennal lobe neurons.

Computational modeling and site-directed mutagenesis studies have provided insights into the structural basis of permethrin's interaction with VGSCs. Homology models of insect VGSCs predict that permethrin fits into a lipid-accessible, hydrophobic pocket on the channel protein. nih.gov The binding is thought to involve interactions with specific amino acid residues within transmembrane helices IIS5, IIS6, and IIIS6. nih.govplos.org

Mutations in these regions of the VGSC can alter the binding affinity of permethrin and are a common mechanism of insecticide resistance. researchgate.net For instance, mutations at positions like T929 are predicted to confer resistance to permethrin because this residue is in a region of the binding site where the molecule docks. nih.gov Similarly, in-silico docking studies on Aedes albopictus VGSCs have shown that specific mutations can decrease the binding affinity for permethrin, providing a structural explanation for resistance. biorxiv.orgbiorxiv.org These models support the idea that the selective toxicity of permethrin is, in part, due to a higher affinity for insect VGSCs compared to their mammalian counterparts. rupress.org

Potential Modulatory Effects on Other Ion Channels

Potassium Channels : Studies have shown that permethrin can inhibit 2-pore domain potassium (K2P) channels, specifically TRESK, TRAAK, TREK-1, and TREK-2. nih.gov These channels contribute to setting the resting membrane potential of sensory neurons. nih.govmyspecies.info By inhibiting these potassium channels, permethrin can further facilitate neuronal activation and hyperexcitability, potentially contributing to the tingling sensations (paresthesia) reported with exposure. nih.govmyspecies.info However, one study found that co-application of permethrin with certain potassium channel blockers did not produce a strong synergistic toxic effect in mosquitoes. mdpi.com

Calcium Channels : The effect of permethrin on voltage-gated calcium channels (VGCCs) is complex. Some studies report that permethrin does not directly evoke calcium influx but that any observed increase in intracellular calcium is a secondary effect resulting from the membrane depolarization caused by VGSC activation. nih.govnih.gov Other research suggests that permethrin may have a direct, partial blocking effect on calcium channels, which could modulate neurotransmitter release. nih.govresearchgate.net For example, one study on hippocampal neurons indicated that permethrin causes a calcium-dependent increase in glutamate (B1630785) release that is independent of VGSC activity. researchgate.net

Chloride Channels : At relatively high concentrations, permethrin and other pyrethroids may act on GABA-gated chloride channels. nih.gov Inhibition of these channels, which are typically inhibitory, can lead to increased excitability and may be responsible for convulsions seen in severe poisoning cases. nih.gov However, other reports suggest that Type I pyrethroids like permethrin have no significant effect on these channels, in contrast to Type II pyrethroids. researchgate.net

The following table summarizes the observed effects of permethrin on various ion channels based on current research findings.

| Channel Type | Observed Effect of Permethrin | Consequence |

| Voltage-Gated Sodium Channels (VGSC) | Slows activation and inactivation. aopwiki.orgmdpi.com | Prolonged sodium influx, repetitive nerve firing, delayed repolarization. wikipedia.orgnih.govsci-hub.se |

| Potassium (K2P) Channels | Inhibition of TRESK, TRAAK, TREK-1, and TREK-2. nih.gov | Increased neuronal excitability, potential contribution to paresthesia. nih.govmyspecies.info |

| Voltage-Gated Calcium Channels (VGCC) | Effects are debated; may be indirect via VGSC activation or a direct partial block/modulation. nih.govnih.govresearchgate.net | Potential modulation of neurotransmitter release and intracellular calcium dynamics. researchgate.net |

| GABA-Gated Chloride Channels | Possible inhibition at high concentrations; effect is debated for Type I pyrethroids. nih.govresearchgate.net | Potential for increased neuronal excitability and convulsions. nih.gov |

Metabolism and Biotransformation Pathways of Permethrin

Enzymatic Hydrolysis Mechanisms

Ester hydrolysis represents a major pathway in permethrin (B1679614) metabolism, efficiently cleaving the ester bond that links the acid and alcohol moieties of the molecule.

Esterase-Mediated Cleavage

The ester linkage in permethrin is susceptible to hydrolysis by esterases present in various tissues, particularly in the liver. This reaction breaks down permethrin into its constituent acid and alcohol components: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzyl alcohol (PBOH) nih.govdrugbank.comwho.intresearchgate.netresearchgate.net. This hydrolytic cleavage is a rapid and significant detoxification mechanism, as the resulting metabolites are generally less toxic than the parent compound nih.govdrugbank.comwho.int. Research indicates that the trans isomer of permethrin is more readily hydrolyzed by esterases compared to the cis isomer, leading to its faster elimination from the body nih.govwho.inteuropa.eu.

Role of Carboxylesterases

Carboxylesterases (CES) are a class of enzymes that play a pivotal role in the esterase-mediated hydrolysis of permethrin researchgate.netresearchgate.netasm.orgnih.govnih.govsjweh.finih.gov. These enzymes are critical for cleaving the ester bond, yielding the less toxic acid (DCVA) and alcohol (PBOH) metabolites researchgate.netnih.gov. Studies have identified specific human carboxylesterases, such as hCE-1 and hCE-2, as primary enzymes responsible for this hydrolysis researchgate.net. The activity of carboxylesterases is considered a principal detoxification pathway for permethrin researchgate.netnih.gov. Different carboxylesterases exhibit varying affinities and hydrolysis rates for permethrin isomers, with some showing a preference for the trans isomer asm.orguniprot.org. In insects, carboxylesterases are also crucial for permethrin metabolism and contribute to insecticide resistance by enhancing the detoxification rate nih.govfrontiersin.org.

Oxidative Metabolic Pathways

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, represents another significant route for permethrin biotransformation, introducing hydroxyl groups onto the molecule.

Cytochrome P450 Monooxygenase Involvement

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are instrumental in the oxidative metabolism of permethrin researchgate.netnih.govsjweh.firesearchgate.netresearchgate.netsjweh.fifrontiersin.orgmdpi.com. These enzymes catalyze hydroxylation reactions at various positions on the permethrin molecule, increasing its polarity and preparing it for further metabolism or excretion researchgate.netresearchgate.netnih.gov. In humans, CYP isoforms such as CYP3A4, CYP2C19, and CYP2B6 have been implicated in permethrin metabolism, including contributing to ester bond cleavage researchgate.netsjweh.fi. In insects, specific CYP genes have been identified that metabolize permethrin, often by converting alcohol metabolites into more polar acid derivatives frontiersin.orgmdpi.com.

Sites of Hydroxylation

Permethrin can be hydroxylated at multiple sites on its chemical structure who.intresearchgate.netnih.govinchem.orgnih.gov. Key positions for hydroxylation include:

The gem-dimethyl group of the cyclopropane (B1198618) carboxylic acid moiety who.intinchem.orgnih.gov.

The 4'-position of the phenoxybenzyl alcohol moiety who.intresearchgate.netinchem.orgnih.gov.

Conjugation Reactions and Metabolite Formation

Following initial hydrolysis and oxidation, the resulting permethrin metabolites undergo conjugation reactions. These Phase II metabolic processes attach endogenous molecules, such as glucuronic acid, sulfate (B86663), glycine, or glutamic acid, to the permethrin metabolites. This conjugation significantly increases their water solubility, thereby enhancing their excretion from the body, primarily via urine and feces who.intnih.govresearchgate.netresearchgate.netinchem.orgnih.govfao.orgmdpi.com.

Commonly observed conjugation pathways include:

Glucuronidation: Metabolites like 3-phenoxybenzoic acid are frequently conjugated with glucuronic acid nih.govinchem.orgnih.gov.

Sulfation: Hydroxylated metabolites, such as 4'-hydroxyphenoxybenzoic acid, can be conjugated with sulfate inchem.orgnih.gov.

Amino Acid Conjugation: Glycine and glutamic acid conjugation are also significant, particularly for 3-phenoxybenzoic acid, with glutamic acid conjugation being more prevalent in species like cattle and goats inchem.orgnih.govfao.orginchem.org.

Taurine Conjugation: This pathway has been noted in avian species inchem.org.

The major excreted metabolites of permethrin are typically conjugates of DCVA and 3-phenoxybenzoic acid inchem.orgmdpi.comorst.edu. The cis isomer of permethrin may lead to a greater number of fecal ester metabolites resulting from hydroxylation near the ester linkage nih.gov.

Synthetic Strategies and Chemical Transformations of Permethrin Analogs

General Synthetic Routes for Pyrethroid Esters

The fundamental approach to synthesizing pyrethroid esters, including Permethrin (B1679614), involves the esterification of a suitable carboxylic acid (the "acid moiety") with a corresponding alcohol (the "alcohol moiety"). nih.gov This core reaction is central to the creation of the diverse range of pyrethroid insecticides available today.

The synthesis of Permethrin typically involves the coupling of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with 3-phenoxybenzyl alcohol. google.comgoogle.com The process can be broken down into two main steps:

Synthesis of the Acid Moiety: The key precursor for Permethrin is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, an analog of chrysanthemic acid. google.com Processes have been developed starting from various materials, including halogen-containing alkenoic acids. researchgate.net One patented method involves the base hydrolysis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate, which is then treated with thionyl chloride to produce the acid chloride. google.com The isomeric ratio (cis:trans) of this acid chloride is crucial as it determines the final isomeric ratio of the Permethrin product. google.comgoogle.com

Synthesis of the Alcohol Moiety and Esterification: The alcohol component, 3-phenoxybenzyl alcohol, is synthesized via the reduction of 3-phenoxybenzaldehyde. google.com This alcohol is then coupled with the acid chloride in the presence of a suitable solvent, such as toluene (B28343) or benzene, and often a base like pyridine (B92270) to neutralize the HCl byproduct. google.com

Table 1: Key Reactants in Permethrin Synthesis This table is interactive. You can sort and filter the data.

| Compound Name | Role | Chemical Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Acid Moiety (activated) | C9H9Cl3O | 243.53 |

| 3-phenoxybenzyl alcohol | Alcohol Moiety | C13H12O2 | 200.23 |

| Permethrin | Final Product | C21H20Cl2O3 | 391.29 |

| Thionyl chloride | Reagent (for acid chloride formation) | SOCl2 | 118.97 |

Chemical Interconversions of Related Molecular Scaffolds

The metabolism of Permethrin in organisms provides insight into its chemical transformations. The two primary metabolic pathways are hydrolysis of the ester bond and oxidation. nih.gov These reactions are essentially the reverse of the synthesis or modifications of the core structure.

Ester Hydrolysis: This is a major pathway for breaking down Permethrin. The ester linkage is cleaved to yield 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzyl alcohol (3-PBA). ethz.chmdpi.com The trans-isomers of Permethrin are more rapidly hydrolyzed than the cis-isomers, which contributes to their lower neurotoxicity. nih.gov

Oxidative Reactions: For isomers more resistant to hydrolysis, particularly the cis-isomers, oxidation is a key metabolic route. nih.gov Oxidation, catalyzed by cytochrome P450 enzymes, can occur at various points on the molecule, including the cyclopropane (B1198618) ring and the alcohol moiety, often leading to hydroxylated intermediates that can be further conjugated and excreted. nih.govresearchgate.net For instance, 3-phenoxybenzyl alcohol can be oxidized to 3-phenoxybenzoic acid. ethz.ch

These metabolic transformations are effectively chemical interconversions that detoxify the parent compound. They highlight the reactivity of the ester functional group and the potential for modification at various sites on the molecular scaffold.

Novel Synthetic Methodologies for Pyrethroid Derivatives

Research into pyrethroid chemistry continues to evolve, with new methodologies aimed at creating novel analogs with enhanced properties or more efficient synthesis routes.

Varying the Ester Group: A conventional trend in synthesizing new pyrethroids is to modify the alcohol component of the ester. For example, a series of Permethrin analogs were synthesized containing a 4-methoxy-2,3,5,6-tetrafluorobenzyl group as the alcohol moiety. fluorine1.ru This approach explores how changes in the electronic and steric properties of the alcohol affect the compound's activity.

Modification of the Cyclopropane Ring: Another strategy involves substituting the gem-dimethyl group on the cyclopropane ring with other functional groups. fluorine1.ru This alters the structure of the acid moiety, potentially leading to compounds with different biological profiles.

Non-Ester Pyrethroids: To overcome the instability of the ester bond to hydrolysis, researchers have developed "non-ester pyrethroids." These compounds, such as etofenprox, replace the central ester linkage with a more stable ether linkage. mdpi.com Other research has focused on synthesizing N-aryl-3-methyl-3-(p-ethoxyphenyl)butyramide, which replaces the ester with an amide group. jlu.edu.cn These modifications aim to increase the environmental persistence and metabolic stability of the compounds.

Biomass-Derived Syntheses: A novel approach involves synthesizing pyrethroid analogs from biomass-derived platform chemicals. For example, the insecticide Prothrin and its analogs have been synthesized from 5-(chloromethyl)furfural, a chemical derived from biomass. dtic.mil This strategy offers a more sustainable route to producing these complex molecules.

These novel methodologies demonstrate the versatility of pyrethroid chemistry, allowing for the creation of a wide array of derivatives by modifying both the acid and alcohol moieties or by replacing the core ester linkage entirely.

Environmental Fate and Degradation Dynamics of Permethrin

Biodegradation Pathways and Microbial Interactions

Bioremediation Strategies for Permethrin-Contaminated Environments

Bioremediation offers a promising approach to mitigate permethrin (B1679614) contamination. Microbial degradation is a key process, with various bacteria and fungi capable of breaking down permethrin. Studies have isolated bacterial strains, such as Acinetobacter baumannii ZH-14, that can effectively degrade permethrin through partial hydrolysis pathways nih.gov. Optimization of cultural conditions can enhance the degradation efficiency of these microorganisms, with research indicating that up to 100% degradation of permethrin can be achieved within 72 hours under specific conditions nih.gov. Bioaugmentation of contaminated soils with such microbial strains has shown significant enhancement of permethrin degradation, with over 85% elimination observed within 9 days in non-sterilized soils frontiersin.org.

Biodegradation Kinetics in Environmental Media

The biodegradation kinetics of permethrin vary depending on the environmental medium and conditions. In soil, permethrin generally degrades with a half-life of approximately 28 days under aerobic conditions who.intinchem.org. The trans isomer typically degrades faster than the cis isomer who.intinchem.org. In aquatic environments, permethrin dissipates rapidly from surface waters, with half-lives reported as less than 4 days, primarily due to adsorption to sediment rather than degradation ccme.ca. However, permethrin is more persistent in sediment, with half-lives ranging from 5 to 42 days ccme.ca. Under anaerobic conditions, permethrin can be more persistent, with reported half-lives of 204 days in anaerobic soil and 113-175 days in anaerobic aquatic metabolism epa.gov. The degradation process often follows first-order kinetics, with rate constants influenced by factors such as temperature, pH, moisture content, and the microbial community present ccme.caccme.ca. For instance, degradation is most rapid at 25°C psu.edu.

Environmental Transport and Distribution

Permethrin's physical-chemical properties significantly influence its transport and distribution in the environment. Its low water solubility and strong affinity for organic matter in soil and sediment limit its mobility.

Adsorption/Desorption Dynamics in Aquatic and Terrestrial Systems

Permethrin exhibits a strong tendency to bind to soil and sediment particles due to its high octanol-water partition coefficient (Kow) and soil sorption coefficient (Koc) ccme.canih.govregulations.gov. Koc values for permethrin range widely, from approximately 10,471 to 86,000 in various soil types nih.gov. This strong adsorption means permethrin is generally considered immobile in soil nih.govregulations.gov. In aquatic systems, permethrin rapidly adsorbs to sediments, with over 95% of applied permethrin binding to lake sediment within an hour psu.edu. Desorption from these matrices is minimal, with only a small fraction being released psu.edunih.gov. Soil organic matter content is a key factor influencing adsorption, with higher organic matter leading to increased adsorption and reduced desorption nih.govnih.gov.

Leaching Potential in Soil Profiles

Due to its strong adsorption to soil particles, permethrin has a very low potential to leach into groundwater ccme.caccme.caregulations.gov. Studies investigating permethrin's mobility in soil profiles have consistently shown very little downward movement who.intinchem.org. The high Koc values suggest that permethrin is expected to be immobile in soil nih.gov. While detections in groundwater are rare, they can occur, particularly in areas with shallow aquifers and low organic matter content in the soil, which can facilitate greater downward movement ccme.canih.gov.

Volatilization and Atmospheric Transport

Permethrin has a very low vapor pressure (e.g., 2.15 x 10⁻⁸ mmHg) and a low Henry's Law constant, indicating it is not volatile ccme.caregulations.govorst.edu. Consequently, volatilization from soil and water surfaces is not considered a significant transport pathway for permethrin itself. While spray drift during application can lead to atmospheric transport of permethrin in particulate form, the atmospheric half-life due to reactions with hydroxyl radicals is short (approximately 0.5 days), limiting the transport of volatilized permethrin epa.govmontana.edu.

Dissipation Rates in Water and Foliage

In water, permethrin dissipates rapidly, with half-lives in the water column ranging from approximately 6-24 hours to 19-27 hours who.intccme.caorst.edu. This rapid dissipation is largely attributed to its strong sorption to sediment ccme.ca. On plant foliage, permethrin degradation rates vary by species, with reported half-lives ranging from about 1 to 3 weeks inchem.orgorst.eduinchem.org. Some studies indicate longer persistence, with detectable residues remaining on plants for up to 2 years after application, following an initial rapid decline oup.com. Photodegradation by sunlight is a significant pathway for permethrin dissipation in water and on soil surfaces, primarily through ester cleavage and cis-trans interconversion who.intpsu.eduwfduk.org.

Ecotoxicological Studies on Non Target Organisms

Aquatic Ecosystem Impacts

The introduction of permethrin (B1679614) into aquatic environments, through avenues such as spray drift, runoff, and soil erosion, poses a significant threat to aquatic life. ccme.caepa.gov

Toxicity to Fish and Aquatic Arthropods

Permethrin exhibits high toxicity to a wide range of aquatic organisms, particularly fish and aquatic arthropods. ccme.cainchem.orgepa.govherts.ac.ukorst.eduwho.intmedisupplywarehouse.com Laboratory studies have consistently demonstrated that even at low concentrations, permethrin can be lethal to these organisms. epa.govorst.edumedisupplywarehouse.com Symptoms of permethrin poisoning in aquatic species include restlessness, hyperactivity, loss of coordination, paralysis, and ultimately, death. ccme.ca

The sensitivity to permethrin varies among different species. For instance, the 96-hour median lethal concentration (LC50) for the freshwater shrimp Xiphocaris elongata was found to be extremely low at 3.96 × 10⁻⁶ µg·L⁻¹. mdpi.com In contrast, the 96-hour LC50 for the narrow-clawed crayfish (Astacus leptodactylus) was determined to be 0.903 μg/L. nih.gov For fish, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 2.5 μg/L, and the 48-hour LC50 for bluegill sunfish (Lepomis macrochirus) is 1.8 μg/L. orst.edu Aquatic invertebrates like Daphnia are also highly susceptible, with a 48-hour LC50 of 0.6 μg/L. orst.edu

Interactive Table: Acute Toxicity of Permethrin to Various Aquatic Organisms

| Species | Life Stage | Exposure Duration (hours) | LC50 (µg/L) | Reference |

| Xiphocaris elongata (Freshwater Shrimp) | - | 96 | 0.00000396 | mdpi.com |

| Daphnia | - | 48 | 0.6 | orst.edu |

| Astacus leptodactylus (Narrow-clawed Crayfish) | - | 96 | 0.903 | nih.gov |

| Lepomis macrochirus (Bluegill Sunfish) | - | 48 | 1.8 | orst.edu |

| Oncorhynchus mykiss (Rainbow Trout) | - | 96 | 2.5 | orst.edu |

| Pteronarcys dorsata (Stonefly) | Nymph | 21 days (LOEC) | 0.042 | ccme.ca |

| Unio delicatus (Freshwater Mussel) | - | 96 | 119.4430 | researchgate.net |

Bioaccumulation in Aquatic Organisms and Sediment

Permethrin has a tendency to be taken up by aquatic organisms. who.int However, it does not tend to bioaccumulate significantly in the tissues of most organisms in the long term, as it is fairly rapidly metabolized and eliminated upon transfer to clean water. who.int Bioconcentration factors have been observed to range from 43 to 750 in various aquatic species. who.int

Due to its hydrophobic nature, permethrin strongly adsorbs to sediment and suspended particles in the water column. who.intslu.se This process can reduce its immediate bioavailability in the water, but the sediment can act as a reservoir, leading to prolonged exposure for benthic, or bottom-dwelling, organisms. ccme.cawho.int Research indicates that sediment-bound permethrin remains bioavailable to organisms like the oligochaete worm Lumbriculus variegatus and can inhibit the growth of freshwater amphipods at concentrations as low as 44-73 ng/g of sediment. orst.edunih.gov The bioavailability of permethrin in sediment can be influenced by factors such as the characteristics of the sediment and the duration of aging. nih.gov

Sublethal Physiological and Biochemical Responses

Exposure to sublethal concentrations of permethrin can elicit a range of physiological and biochemical stress responses in aquatic organisms. nih.govresearchgate.net In the narrow-clawed crayfish (Astacus leptodactylus), exposure to a sublethal concentration of 0.09 μg/L resulted in a significant increase in total hemocyte counts after 96 hours. nih.gov Furthermore, statistically significant increases in hemolymph potassium and chloride levels were observed. nih.gov This exposure also led to increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, in the gills and muscle, while MDA levels decreased in the hepatopancreas. nih.gov Histopathological examinations revealed hyperplasia in the gills and degeneration of hepatopancreas tissues. nih.gov

Similarly, in the freshwater mussel Unio delicatus, sublethal exposure to permethrin led to a decrease in the total hemocyte count. researchgate.net Biochemical analyses of the hemolymph showed an increase in total antioxidant and total oxidant levels, indicating an oxidative stress response. researchgate.net Changes in total glutathione (B108866), advanced oxidative protein products, and malondialdehyde levels were also observed in the gill and digestive gland tissues. researchgate.net

Impacts on Benthic and Drifting Invertebrate Communities

Permethrin application near water bodies can have significant impacts on the structure and dynamics of invertebrate communities. ccme.caca.gov Studies have shown that permethrin can cause a noticeable increase in the drift of aquatic invertebrates, which is a common escape response to pesticide exposure. ccme.caca.gov In one study, the number of drifting invertebrates increased twofold during treatment and fourfold three hours after treatment, returning to pre-spray numbers within nine hours. ca.gov

Terrestrial Ecosystem Impacts

The effects of permethrin are not confined to aquatic environments; terrestrial ecosystems, particularly beneficial insect populations, are also at risk.

Effects on Insect Pollinators (e.g., Honey Bees)

Permethrin is highly toxic to honey bees and other beneficial insects. orst.eduepa.govherts.ac.ukorst.eduepa.govburlesontx.comburlesontx.com The topical LC50 for honey bees is reported to be as low as 0.029 μ g/bee . orst.edu Direct contact with permethrin can cause rapid paralysis and death. orst.edu

Despite its high toxicity, some studies suggest that permethrin also has a strong repellent effect on honey bees, which may reduce the likelihood of lethal contact in field conditions. who.intoup.com Research on sweet corn treated with permethrin found that it repelled most honey bees from entering the treated fields, and while some bee mortality was observed, it was not considered abnormally high. oup.com Another study on alfalfa showed that permethrin application reduced foraging activity, with the level of deterrence increasing with the application rate. usda.gov For example, an application rate of 280 g/ha resulted in an 84% reduction in foraging on the first day. usda.gov

However, the potential for harm remains significant, and management practices such as applying permethrin when bees are not actively foraging are recommended to mitigate risks to these crucial pollinators. burlesontx.comburlesontx.comoup.com

Impacts on Soil Microorganisms and Flora

Permethrin's introduction into the soil environment initiates a cascade of effects on the microbial communities and plant life that are fundamental to soil health and ecosystem stability. The compound is known to be strongly adsorbed by soil and sediments. who.int Once in the soil, it is subject to breakdown by microorganisms. orst.edu

Recent studies have elucidated the nuanced impacts of permethrin on the soil microbiome. Research has shown that permethrin can alter the relative abundance of key bacterial and fungal phyla. For instance, its application has been observed to increase the abundance of Proteobacteria while decreasing the populations of Actinobacteria and the fungal phylum Ascomycota. nih.gov Specifically, at the genus level, permethrin application has been found to boost the populations of bacteria such as Cellulomonas, Kaistobacter, Pseudomonas, and Rhodanobacter, alongside fungi from the genera Penicillium, Humicola, Iodophanus, and Meyerozyma. nih.gov

Further investigations have revealed that permethrin can stimulate the proliferation of organotrophic bacteria and actinomycetes. mdpi.comnih.gov Conversely, it has been shown to inhibit the growth of fungi. mdpi.comnih.gov This selective pressure alters the microbial balance within the soil.

The enzymatic activity of soil, a crucial indicator of its health and fertility, is also affected. Studies have demonstrated that permethrin can depress the activity of a range of soil enzymes, including dehydrogenases, urease, catalase, acid and alkaline phosphatases, β-glucosidase, and arylsulfatase in unseeded soil. nih.gov The reduction in the activity of these enzymes points to a disruption of vital biogeochemical cycles. mdpi.com

In terms of flora, the impact of permethrin can vary. Some research indicates that certain plants can mitigate the effects of the insecticide. For example, in soil contaminated with permethrin, the cultivation of Zea mays (maize) has been shown to increase the relative abundance of Actinobacteria and decrease Proteobacteria, suggesting the plant can help buffer the compound's impact. nih.gov Studies have also noted that Zea mays can be used for phytoremediation of soils contaminated with pyrethroids. nih.gov However, other research has shown that permethrin can disturb the growth and yield of Zea mays, leading to a decrease in its aerial and root parts. nih.gov While some studies suggest no negative effect on plant growth at certain application rates, others report residue uptake in the edible parts of plants like sugar beets, wheat, and lettuce. orst.edunih.gov

Table 1: Effects of Permethrin on Soil Microbial Genera

Effects on Vertebrate Wildlife (e.g., Birds, Domestic Animals)

The toxicity of permethrin to vertebrate wildlife varies significantly across different animal classes. For birds, permethrin is generally considered to have low toxicity when administered orally or via diet. who.int The acute single oral dosage (LD50) for birds is greater than 3000 mg/kg body weight, and dietary exposure is greater than 5000 mg/kg of diet. who.int Furthermore, studies have shown no effect on reproduction in hens at certain dietary levels. who.int

Despite its low direct toxicity, sublethal effects in birds have been documented. Exposure to permethrin-treated nests has been linked to impaired breeding success in zebra finches. maryland.gov In wild bird populations, higher concentrations of permethrin in nest lining material correlated with a greater number of dead offspring or unhatched eggs, suggesting that contact exposure may reduce reproductive success. maryland.gov Research on captive zebra finches has also indicated that permethrin exposure can lead to differences in DNA methylation, pointing to epigenetic mechanisms as a pathway for sublethal effects that can influence cellular signaling and endocrine function. ccme.ca Additionally, there is concern about the potential for poisoning in species like the bearded vulture, which may be exposed through livestock treated with permethrin. maryland.gov

In domestic animals, sensitivity to permethrin differs notably. Dogs have shown transient signs of toxicosis, including tremors, at high daily doses. beyondpesticides.org Cats, however, are particularly sensitive to permethrin, a fact attributed to their slower metabolic breakdown of the compound compared to dogs and humans. orst.edumdpi.com Accidental exposure of cats to products with high concentrations (45-65%) of permethrin has resulted in severe adverse effects, including muscle tremors, seizures, ataxia, and in some cases, death. orst.edubeyondpesticides.org Signs of toxicity in cats can develop within hours of exposure. beyondpesticides.org

Table 2: Acute Toxicity of Permethrin in Vertebrates

Cross-Trophic Level Effects and Biodiversity Implications

The impact of permethrin extends beyond direct toxicity to individual organisms, creating ripple effects across trophic levels and carrying significant implications for biodiversity. These ecosystem-wide disruptions, often termed trophic cascades, can occur when the reduction of a population at one level of the food chain causes significant changes at other levels. nih.gov

Permethrin is highly toxic to many non-target organisms, particularly aquatic invertebrates such as crustaceans and insects, which form a critical base of many aquatic and terrestrial food webs. orst.eduresearchgate.netescholarship.org The lethal concentration for 50% of a test population (LC50) for sensitive species like the freshwater shrimp Xiphocaris elongata and the amphipod Daphnia is extremely low. researchgate.netelifesciences.org

The loss or significant reduction of these invertebrate populations can initiate a trophic cascade. nih.gov For example, a decline in grazing invertebrates can lead to an increase in their food source, such as periphyton or algae, altering the primary producer level of the ecosystem. nih.gov This disruption at the base of the food web can subsequently affect predator populations that rely on these invertebrates for food.

The effects are not limited to a single direction within the food web. Changes in biodiversity at one trophic level can have cascading effects, both up and down the food chain, highlighting the interconnectedness of ecosystem components. nih.gov Therefore, the use of permethrin, particularly where it can enter aquatic systems, poses a risk to biodiversity not just through direct mortality of sensitive species, but through the subsequent and potentially widespread disruption of trophic relationships.

Mechanisms of Resistance Development to Permethrin

Target-Site Insensitivity

The primary target for pyrethroid insecticides, including permethrin (B1679614), is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.complos.org Permethrin binds to these channels, forcing them to remain open, which leads to paralysis and eventual death of the insect. plos.org However, genetic mutations in the VGSC gene can alter the channel's structure, reducing its sensitivity to permethrin and thereby conferring resistance. This form of resistance is commonly known as knockdown resistance (kdr). mdpi.comnih.gov

Voltage-Gated Sodium Channel (VGSC) Gene Mutations (e.g., kdr, F1534C, V1016I, V410L)

Several specific point mutations within the VGSC gene have been identified and linked to permethrin resistance across different insect species. These mutations result in amino acid substitutions in the sodium channel protein, leading to a conformational change that hinders permethrin binding.

One of the most well-documented kdr mutations is the substitution of leucine (B10760876) to phenylalanine at position 1014 (L1014F) in the housefly. nih.gov In the mosquito Aedes aegypti, several key mutations have been identified:

F1534C: This mutation involves the substitution of phenylalanine to cysteine in domain III of the sodium channel. nih.govbiorxiv.org It is frequently associated with permethrin resistance.

V1016I and V1016G: Located in domain II, these mutations involve the substitution of valine to either isoleucine or glycine. nih.govbiorxiv.org The V1016G mutation has been shown to confer resistance to pyrethroids, while the V1016I mutation often confers resistance only when it co-occurs with the F1534C mutation. nih.govresearchgate.net

V410L: This mutation, a substitution of valine to leucine, has also been implicated in pyrethroid resistance, often in combination with other kdr mutations like V1016I and F1534C. plos.orgresearchgate.netnih.gov The presence of this triple-resistant genotype has been associated with permethrin resistance. plos.org

Other mutations, such as S989P and I1011M, have also been functionally confirmed to contribute to pyrethroid resistance in Aedes aegypti. mdpi.com In head lice, mutations such as T917I and L920F are primary causes of permethrin resistance. nih.govoup.com

Table 1: Key Voltage-Gated Sodium Channel (VGSC) Mutations Conferring Permethrin Resistance

| Mutation | Amino Acid Change | Location (Domain) | Associated Insect Species |

|---|---|---|---|

| kdr (L1014F) | Leucine to Phenylalanine | II | Housefly, various other insects |

| F1534C | Phenylalanine to Cysteine | III | Aedes aegypti |

| V1016I | Valine to Isoleucine | II | Aedes aegypti |

| V1016G | Valine to Glycine | II | Aedes aegypti |

| V410L | Valine to Leucine | I | Aedes aegypti |

| T917I | Threonine to Isoleucine | Not specified | Head lice |

| L920F | Leucine to Phenylalanine | Not specified | Head lice |

Allele Frequencies and Geographic Distribution of Resistance Mutations

The frequency of these resistance-conferring alleles varies significantly across different geographic regions, largely influenced by the intensity of insecticide use. nih.gov

In Aedes aegypti populations in Colombia, the kdr mutations V1016I, F1534C, and V410L have been identified, with high resistance to permethrin associated with the triple-resistant haplotype. mdpi.com

Studies in Argentina have shown a high frequency of kdr-like alleles in head lice, ranging from 67% to 100% in different regions. oup.com

In West Africa, including Burkina Faso, Côte d'Ivoire, and Ghana, the kdr mutations V410L, V1016I, and F1534C have been reported in Aedes aegypti. nih.gov A study in Niamey, Niger, found the resistant tri-locus haplotype 1534C+1016L+410L to be associated with both permethrin and deltamethrin (B41696) resistance. nih.gov

In Thailand, mutations in domains II and III of the VGSC gene have been correlated with phenotypic resistance to permethrin in the tick Rhipicephalus linnaei. nih.gov

This widespread but non-uniform distribution of resistance alleles highlights the localized nature of selection pressures driving the evolution of resistance. oup.com

Metabolic Detoxification Mechanisms

The second major strategy for permethrin resistance involves the enhanced metabolism of the insecticide by detoxification enzymes. mdpi.comnih.gov Insects with this resistance mechanism can break down or sequester permethrin before it reaches its target site in the nervous system. nih.gov The three primary enzyme families involved in this process are Cytochrome P450 monooxygenases, Glutathione (B108866) S-Transferases, and Carboxyl/Cholinesterases. nih.govnih.gov

Cytochrome P450 Monooxygenase Overexpression and Activity

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the detoxification of a wide range of foreign compounds, including insecticides. nih.gov Overexpression of certain P450 genes is a primary mechanism of pyrethroid resistance. nih.govauburn.edu This increased production of P450s leads to a more rapid breakdown of permethrin into less toxic metabolites. frontiersin.org

Studies have shown that multiple P450 genes, particularly from the CYP6 and CYP9 families, are often overexpressed in permethrin-resistant strains of mosquitoes like Culex quinquefasciatus. frontiersin.orgresearchgate.net

In Aedes aegypti, several P450 genes, including CYP9M6 and CYP6BB2, have been shown to be overexpressed and capable of detoxifying permethrin. nih.gov

The use of P450 inhibitors, such as piperonyl butoxide (PBO), can significantly reduce permethrin resistance, demonstrating the crucial role of P450-mediated detoxification. auburn.edumdpi.com

Research on the house fly, Musca domestica, has also documented that P450-mediated detoxification is a major mechanism of resistance, with several P450 genes being constitutively overexpressed and further induced upon permethrin exposure. auburn.edu

Glutathione S-Transferase (GST) Activity and Gene Expression

Glutathione S-Transferases (GSTs) are another family of detoxification enzymes that contribute to insecticide resistance. mdpi.comnih.gov While they are often associated with resistance to organochlorine insecticides, elevated GST activity has also been implicated in permethrin resistance. nih.gov

GSTs can metabolize insecticides directly or protect the insect from oxidative stress induced by insecticide exposure. portlandpress.com

Increased GST activity has been observed in permethrin-resistant populations of various insects, including mosquitoes and the brown planthopper Nilaparvata lugens. portlandpress.commdpi.com In some cases, GSTs may not directly metabolize permethrin but instead play a protective role against the oxidative damage it causes. portlandpress.com

In some mosquito populations, the use of GST inhibitors like diethyl maleate (B1232345) (DM) has been shown to increase mortality when used with permethrin. mdpi.com

In the tarnished plant bug, Lygus lineolaris, increased GST enzyme activity and elevated expression of certain GST genes were associated with resistance to pyrethroids. nih.gov

Carboxyl/Cholinesterase (CCE) Activity

Carboxyl/cholinesterases (CCEs) are hydrolytic enzymes that can also play a role in insecticide resistance by breaking down ester-containing insecticides like permethrin. researchgate.net

Elevated CCE activity is a known mechanism of resistance to pyrethroids, organophosphates, and carbamates. nih.govresearchgate.net

In some insect populations, increased CCE activity has been correlated with permethrin resistance. ird.fr For instance, in Culex quinquefasciatus, several CCE genes have been found to be upregulated in permethrin-resistant larvae and their protein products are capable of metabolizing permethrin. researchgate.net

The use of esterase inhibitors, such as S,S,S-tributyl phosphorotrithioate (DEF), can increase the efficacy of permethrin against resistant mosquito populations, indicating the involvement of CCEs in the resistance mechanism. mdpi.com

In some strains of Aedes aegypti, elevated carboxylesterase activity has been observed in conjunction with other resistance mechanisms. ird.fr

Cuticular Resistance and Reduced Insecticide Penetration

Cuticular resistance is a mechanism that impedes the penetration of insecticides through the insect's outer layer, the cuticle. lstmed.ac.ukresearchgate.net This provides the insect with more time to detoxify the insecticide through metabolic processes, thereby enhancing its survival. researchgate.net This form of resistance can result in broad cross-resistance to different classes of insecticides. lstmed.ac.uk

The two primary modifications of the cuticle that contribute to resistance are an increase in thickness and alterations in its composition. lstmed.ac.ukresearchgate.net

Cuticular Thickening: Several studies have documented a positive correlation between the thickness of the cuticle and resistance to pyrethroids like permethrin. acs.orgresearchgate.netnih.gov For instance, in the major malaria vector Anopheles funestus, a thicker cuticle was associated with permethrin resistance. researchgate.netnih.gov Similarly, in pyrethroid-resistant bed bugs (Cimex lectularius), a thicker cuticle was observed in individuals with higher tolerance to the insecticide. acs.org Research on Anopheles gambiae also revealed that resistance to permethrin and deltamethrin was linked to a thickening of the cuticle layers, which was attributed to the overexpression of a suite of cuticular proteins. researchgate.net In Anopheles sinensis, deltamethrin-resistant mosquitoes exhibited significantly thicker leg cuticles compared to their susceptible counterparts. mdpi.com

Altered Cuticular Composition: Changes in the protein and lipid composition of the cuticle can also reduce insecticide penetration. researchgate.netmdpi.com The upregulation of specific cuticular protein genes has been implicated in this process. acs.org For example, in pyrethroid-resistant bed bugs, the upregulation of cuticular protein genes is thought to increase the amount of these proteins in the exocuticle, leading to a denser and less permeable barrier. acs.org Studies have identified specific cuticular proteins, such as CPAP3-A1b and CPAP3-A1c in Anopheles coluzzii, whose overexpression is linked to permethrin and deltamethrin resistance. mdpi.com

The following table summarizes findings from various studies on the correlation between cuticular modifications and insecticide resistance.

| Insect Species | Insecticide | Observed Cuticular Change | Reference |

| Anopheles funestus | Permethrin | Increased cuticle thickness | researchgate.netnih.gov |

| Cimex lectularius | Pyrethroids | Increased cuticle thickness | acs.org |

| Anopheles gambiae | Permethrin, Deltamethrin | Cuticle thickening, overexpression of cuticular proteins | researchgate.net |

| Anopheles sinensis | Deltamethrin | Increased leg cuticle thickness | mdpi.com |

| Anopheles coluzzii | Permethrin, Deltamethrin | Overexpression of CPAP3-A1b and CPAP3-A1c | mdpi.com |

Genetic Basis of Resistance Inheritance (e.g., Dominance Patterns)

The inheritance of permethrin resistance can vary significantly among different insect species and even between different strains of the same species. Understanding the genetic basis, particularly the dominance patterns, is crucial for developing effective resistance management strategies.

Studies have shown that permethrin resistance can be inherited as a dominant, incompletely dominant, recessive, or incompletely recessive trait. The mode of inheritance influences how quickly resistance spreads within a population. Dominant or incompletely dominant resistance genes tend to spread more rapidly than recessive ones. mdpi.com

Dominance and Recessiveness: In the house fly, Musca domestica, permethrin resistance has been described as an incompletely dominant trait. researchgate.net In contrast, studies on the mosquito Aedes aegypti have reported varied findings. One study found that larval resistance to permethrin was partly recessive when the resistant parent was male, but slightly dominant when the resistant parent was female. nih.gov Another study on Aedes aegypti from Bandung concluded that permethrin resistance was inherited as an incompletely recessive and autosomal trait, likely controlled by a single gene. entomologyjournals.com In Anopheles stephensi, larval permethrin resistance is inherited as a semidominant character, while adult resistance is polyfactorial and partially recessive. liverpool.ac.uk

Autosomal Inheritance: In many cases, permethrin resistance is inherited autosomally, meaning the resistance genes are not located on the sex chromosomes. researchgate.netentomologyjournals.com This was observed in studies on Musca domestica and Aedes aegypti. researchgate.netentomologyjournals.com

Monogenic vs. Polygenic Control: The number of genes involved in permethrin resistance can also differ. Some studies suggest that resistance is controlled by a single gene (monogenic), as was proposed for an Aedes aegypti strain from Bandung. entomologyjournals.com However, other research points to a polygenic nature, where multiple genes contribute to the resistance phenotype, as seen in adult Anopheles stephensi. researchgate.netliverpool.ac.uk

The table below provides a summary of the inheritance patterns of permethrin resistance in different insect species.

| Insect Species | Inheritance Pattern | Genetic Control | Reference |

| Musca domestica | Incompletely dominant, autosomal | Polygenic | researchgate.net |

| Aedes aegypti (Couva strain) | Partly recessive (male parent resistant), Slightly dominant (female parent resistant) | Complex, associated with sex-determining locus | nih.gov |

| Aedes aegypti (Bandung strain) | Incompletely recessive, autosomal | Monogenic | entomologyjournals.com |

| Anopheles stephensi (Larvae) | Semidominant, monofactorial | Monofactorial | liverpool.ac.uk |

| Anopheles stephensi (Adults) | Partially recessive, polyfactorial | Polyfactorial | liverpool.ac.uk |

Synergist Effects on Resistance Overcoming

Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide when used in combination. d-nb.info They work by inhibiting the metabolic enzymes that insects use to detoxify insecticides. The primary classes of enzymes involved in metabolic resistance to permethrin are cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). mdpi.complos.org

Piperonyl Butoxide (PBO): PBO is a well-known synergist that primarily inhibits P450s. d-nb.infomdpi.com Its use in combination with pyrethroids like permethrin can often restore susceptibility in resistant insect populations. d-nb.infonih.gov For example, in Anopheles gambiae populations from Tanzania and Ghana, pre-exposure to PBO significantly increased mortality rates when subsequently exposed to permethrin and deltamethrin. d-nb.infonih.gov Studies on Aedes aegypti from Indonesia and Florida also demonstrated that PBO could significantly reduce permethrin resistance. mdpi.complos.org

S,S,S-tributyl phosphorotrithioate (DEF): DEF is a synergist that inhibits esterase activity. mdpi.complos.org In several studies, DEF has been shown to effectively synergize permethrin. In permethrin-resistant Aedes aegypti from Florida, pre-exposure to DEF resulted in a significant increase in mortality, suggesting the involvement of esterases in resistance. mdpi.com Similarly, in Sarcoptes scabiei var. canis, DEF in combination with permethrin significantly decreased mite survival time. plos.org

Diethyl Maleate (DEM): DEM is an inhibitor of glutathione S-transferase (GST) activity. mdpi.complos.org Its use as a synergist can indicate the role of GSTs in permethrin resistance. In studies on Anopheles funestus, pre-exposure to DEM restored susceptibility to permethrin, implicating GSTs in the resistance mechanism. d-nb.info Research on permethrin-resistant Aedes aegypti also showed increased mortality when DEM was used with permethrin. mdpi.com

The following table summarizes the effects of different synergists on permethrin-resistant insect populations.

| Insect/Mite Species | Synergist | Target Enzyme Class | Outcome | Reference |

| Anopheles gambiae | Piperonyl Butoxide (PBO) | Cytochrome P450s | Increased susceptibility to permethrin/deltamethrin | d-nb.infonih.gov |

| Aedes aegypti | Piperonyl Butoxide (PBO) | Cytochrome P450s | Reduced permethrin resistance | mdpi.complos.org |

| Aedes aegypti | S,S,S-tributyl phosphorotrithioate (DEF) | Esterases | Increased mortality with permethrin | mdpi.com |

| Anopheles funestus | Diethyl Maleate (DEM) | Glutathione S-transferases | Restored susceptibility to permethrin | d-nb.info |

| Sarcoptes scabiei var. canis | PBO, DEF, DEM | P450s, Esterases, GSTs | Decreased survival time with permethrin | plos.org |

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often within the same chemical class or with those that have a similar mode of action. pnas.orgird.fr Permethrin, a pyrethroid insecticide, shares a common target site with the organochlorine insecticide DDT – the voltage-gated sodium channel in the insect's nervous system. mdpi.comwho.int This shared target is a primary reason for the frequently observed cross-resistance between these two insecticide classes. pnas.orgwho.int

Pyrethroids and DDT: The knockdown resistance (kdr) mechanism, which involves mutations in the voltage-gated sodium channel gene, is a major cause of cross-resistance between pyrethroids and DDT. pnas.orgwho.int Studies in various mosquito species, including Anopheles gambiae and Aedes aegypti, have shown a strong correlation between resistance to permethrin and resistance to DDT. pnas.orgplos.org In some cases, selection with permethrin can lead to high levels of resistance to both permethrin and DDT. who.int However, the relationship is not always straightforward. Some insect populations may exhibit resistance to DDT without significant cross-resistance to permethrin, suggesting the involvement of other resistance mechanisms, such as metabolic resistance, that are specific to one insecticide class. who.intajol.info

Other Pyrethroids: Resistance to permethrin often extends to other pyrethroid insecticides, such as deltamethrin and lambda-cyhalothrin. pnas.orgplos.org This is due to the similar chemical structures and modes of action of these compounds. For example, in Anopheles gambiae populations in Senegal, the implementation of permethrin-treated nets led to cross-resistance to deltamethrin and lambda-cyhalothrin. plos.org

Other Insecticide Classes: While cross-resistance between pyrethroids and DDT is common, it is less frequently observed with other insecticide classes like organophosphates and carbamates, which have different target sites. pnas.org For instance, Anopheles gambiae populations resistant to permethrin and DDT have been found to be fully susceptible to the organophosphate fenitrothion (B1672510) and the carbamate (B1207046) bendiocarb. plos.org However, some instances of broader cross-resistance have been noted. For example, in Culex quinquefasciatus, permethrin selection led to high resistance to cypermethrin (B145020). nih.gov

The table below illustrates some of the observed cross-resistance patterns involving permethrin.

| Insect Species | Insecticide Selected With | Cross-Resistance Observed | Reference |

| Anopheles gambiae | Permethrin (via treated nets) | DDT, Deltamethrin, Lambda-cyhalothrin | plos.org |

| Aedes aegypti | DDT | Moderate resistance to pyrethroids | who.int |

| Aedes aegypti | Permethrin | Strong resistance to DDT | who.int |

| Anopheles gambiae | DDT | No cross-resistance to permethrin | ajol.info |

| Culex quinquefasciatus | Permethrin | Cypermethrin | nih.gov |

Advanced Research Methodologies and Analytical Approaches in Permethrin Studies

Chromatographic and Spectrometric Techniques for Metabolite Identification

The biotransformation of permethrin (B1679614) results in various metabolites, the identification and quantification of which are essential for pharmacokinetic and environmental fate studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical tools employed for this purpose. mdpi.com

HPLC is a versatile technique used for separating, identifying, and quantifying components in a mixture. In permethrin studies, it is particularly effective for analyzing less volatile and thermally labile metabolites. mdpi.com A key application is the separation of permethrin's cis- and trans-isomers and their respective metabolites in various matrices, including biological fluids and environmental samples. plos.orgmyspecies.info

Reverse-phase HPLC, often utilizing a C18 column, is a common approach. myspecies.infomdpi.com The separation is achieved by using a mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, which is passed through the column under high pressure. myspecies.infomdpi.com Detection is commonly performed using an ultraviolet (UV) detector or a more advanced photodiode array (PDA) detector, which can provide spectral information to aid in peak identification. myspecies.infomdpi.com

In a study identifying permethrin metabolites in human urine following dermal exposure, an HPLC method was developed to separate individual metabolites prior to analysis by accelerator mass spectrometry. nih.govnih.gov This research successfully identified 3-Phenoxybenzyl alcohol glucuronide as a significant metabolite. nih.govnih.gov

Table 1: HPLC Conditions for Permethrin and Metabolite Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 Nova-Pak (4 µm) myspecies.info | Zorbax SB-C18 (1.8 µm) plos.org | Reverse Phase (RP) C-18 (5 µm) mdpi.com |

| Mobile Phase | Methanol–water (78:22, v/v) myspecies.info | Acetonitrile–water (75:25, v/v) plos.org | Acetonitrile–water (70:30, v/v) mdpi.com |

| Flow Rate | 1 mL/min myspecies.info | 1 mL/min plos.org | 2.0 mL/min mdpi.com |

| Detection | UV at 272 nm myspecies.info | UV at 215 nm plos.org | UV at 215 nm mdpi.com |

| Application | Analysis in pharmaceutical lotions and shampoos myspecies.info | Fast separation in formulations plos.org | Residue analysis in wine mdpi.com |

GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds and is widely used for identifying permethrin and its degradation products. innovationtoimpact.org GC-MS provides high sensitivity and selectivity, allowing for the detection of trace levels of metabolites in complex matrices such as environmental and biological samples. mdpi.comsemanticscholar.orgwho.int

In a study on the microbial degradation of permethrin, GC-MS was used to analyze the metabolites produced by the bacterial strain Acinetobacter baumannii ZH-14. The analysis identified key degradation products, including 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde, providing insight into the biodegradation pathway. cdc.gov For many metabolites that are not inherently volatile, a derivatization step is required to increase their volatility and thermal stability for GC-MS analysis. nih.gov

Table 2: Identified Permethrin Metabolites/Degradation Products using GC-MS

| Metabolite/Product | Matrix | Study Context | Reference |

|---|---|---|---|

| 3-phenoxybenzenemethanol | Bacterial Culture | Biodegradation by Acinetobacter baumannii | cdc.gov |

| 3-phenoxybenzaldehyde | Bacterial Culture | Biodegradation by Acinetobacter baumannii | cdc.gov |

| 1,2-benzenedicarboxylic acid bis (2-methylpropyl) ester | Bacterial Culture | Biodegradation by Acinetobacter baumannii | cdc.gov |

| Permethrin (cis- and trans-isomers) | Human Plasma | Pharmacokinetic study | who.int |

Molecular Biology Techniques for Resistance Studies

The emergence of insecticide resistance is a significant threat to the continued efficacy of permethrin. Molecular biology techniques are indispensable for elucidating the genetic mechanisms underlying resistance, which primarily involve target-site insensitivity and enhanced metabolic detoxification. plos.org

Target-site resistance to permethrin is most commonly associated with mutations in the gene encoding the voltage-gated sodium channel (VGSC), the primary target of pyrethroid insecticides. plos.orgdergipark.org.tr This form of resistance is often termed knockdown resistance (kdr). opendermatologyjournal.com

Gene sequencing is the definitive method for identifying these mutations. Researchers amplify specific regions of the VGSC gene from resistant insect populations using the Polymerase Chain Reaction (PCR). The resulting DNA fragments are then sequenced to identify single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions in the channel protein. nih.gov These substitutions can reduce the binding affinity of permethrin to its target site, thereby conferring resistance. nih.gov High-throughput sequencing methods now allow for the analysis of the full VGSC gene, facilitating the discovery of novel resistance mutations. nih.gov

Table 3: Common kdr Mutations in the Voltage-Gated Sodium Channel (VGSC) Gene Associated with Permethrin Resistance

| Mutation | Amino Acid Change | Affected Species (Example) | Reference |

|---|---|---|---|

| M815I | Methionine → Isoleucine | Pediculus humanus corporis (Body Louse) | nih.gov |

| T917I | Threonine → Isoleucine | Pediculus humanus corporis (Body Louse) | nih.gov |

| L920F | Leucine (B10760876) → Phenylalanine | Pediculus humanus corporis (Body Louse) | nih.gov |

| V410L | Valine → Leucine | Aedes aegypti (Mosquito) | nih.gov |

| V1016G | Valine → Glycine | Aedes aegypti (Mosquito) | researchgate.net |

| F1534C | Phenylalanine → Cysteine | Aedes aegypti (Mosquito) | nih.gov |

Metabolic resistance occurs when insects exhibit an enhanced ability to detoxify insecticides. This is often due to the overexpression of genes encoding detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). mdpi.combiorxiv.org

Gene expression profiling, using techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq), allows researchers to compare the transcript levels of these genes between resistant and susceptible insect populations. plos.orgmdpi.com Studies have consistently shown that multiple P450 genes, such as those in the CYP6 and CYP9 families, are significantly upregulated in permethrin-resistant strains of mosquitoes and house flies. mdpi.complos.orgnih.gov

To confirm that increased gene expression translates to higher functional activity, biochemical enzyme activity assays are performed. nih.gov These are typically colorimetric assays that use model substrates to measure the activity of P450s, ESTs, and GSTs in insect homogenates. nih.govnih.gov A significant increase in enzyme activity in a resistant population compared to a susceptible one provides strong evidence for metabolic resistance. researchgate.net

Table 4: Examples of Overexpressed Detoxification Genes in Permethrin-Resistant Insects

| Gene | Enzyme Family | Species | Observed Fold-Increase (Example) | Reference |

|---|---|---|---|---|

| CYP6AA7 | Cytochrome P450 | Culex quinquefasciatus | ~3.5-fold (adults) | plos.orgsemanticscholar.org |

| CYP9J40 | Cytochrome P450 | Culex quinquefasciatus | High expression in larvae | plos.orgsemanticscholar.org |

| CYP6A36 | Cytochrome P450 | Musca domestica | Conferred ~6.5-fold resistance increase | mdpi.comnih.gov |

| CYP6M11 | Cytochrome P450 | Aedes aegypti | Upregulated post-permethrin exposure | biorxiv.org |

Bioassays for Efficacy and Resistance Monitoring

Bioassays are standardized experimental procedures used to measure the effect of a substance on a living organism. In the context of permethrin, bioassays are fundamental for monitoring its efficacy against target pests and for detecting the emergence and spread of resistance in vector populations. who.intnih.gov

The World Health Organization (WHO) and the U.S. Centers for Disease Control and Prevention (CDC) have developed standardized bioassay protocols to ensure that data are comparable across different times and locations. nih.govunesp.br

The WHO cone bioassay is primarily used to assess the efficacy of insecticide-treated surfaces, such as long-lasting insecticidal nets (LLINs) and indoor residual spraying (IRS). lstmed.ac.uk In this test, adult mosquitoes are exposed to a treated surface for a specified period (e.g., 3 minutes) within a plastic cone. microbe-investigations.com The key endpoints measured are knockdown after 60 minutes and mortality after 24 hours. nih.govinnovationtoimpact.org

The CDC bottle bioassay is a tool for detecting resistance in mosquito populations. cdc.gov It involves exposing mosquitoes to the inner surface of a glass bottle coated with a diagnostic dose of an insecticide. innovationtoimpact.org The time it takes for the mosquitoes to be knocked down or killed is recorded. cdc.gov If a significant portion of the population survives beyond a predetermined diagnostic time, the population is considered resistant. proquest.com

A key advantage of these bioassays is the ability to incorporate synergists, such as piperonyl butoxide (PBO), which inhibits P450 enzymes. mdpi.com If pre-exposure to a synergist restores susceptibility to permethrin in a resistant population, it provides strong evidence that metabolic resistance via P450s is a primary mechanism. mdpi.com

Table 5: Comparison of Standard Bioassays for Permethrin Resistance Monitoring

| Feature | WHO Cone Bioassay | CDC Bottle Bioassay |

|---|---|---|

| Primary Use | Efficacy testing of treated surfaces (e.g., nets, walls) lstmed.ac.ukmicrobe-investigations.com | Resistance surveillance in vector populations innovationtoimpact.orgcdc.gov |

| Exposure Method | Forced contact with a treated surface inside a cone lstmed.ac.uk | Exposure to insecticide-coated inner surface of a glass bottle innovationtoimpact.org |

| Key Endpoint(s) | Knockdown (60 min) and Mortality (24 hr) nih.govinnovationtoimpact.org | Time to mortality/knockdown at a diagnostic dose cdc.gov |

| Interpretation | Mortality below a threshold (e.g., 95%) indicates reduced efficacy nih.gov | Survival past a diagnostic time indicates resistance proquest.com |

| Use of Synergists | Can be used to test synergist-treated nets | Routinely used to investigate metabolic resistance mechanisms mdpi.com |

In-Silico and Computational Modeling for Biological Interactions

In-silico and computational modeling have become indispensable tools for investigating the molecular mechanisms underlying permethrin's biological activity. These approaches allow researchers to predict and analyze the interactions between permethrin and various cellular macromolecules, providing insights that are often difficult to obtain through traditional experimental methods alone. nih.gov

Molecular docking is a primary computational technique used in permethrin studies. nih.gov This method predicts the preferred orientation and binding affinity of permethrin when it interacts with a target molecule, such as a protein or DNA. nih.gov By simulating the docking process, scientists can elucidate the potential mechanisms of cytotoxicity and genotoxicity. For instance, studies have modeled the interaction of permethrin with essential cellular proteins like tubulin and histones. nih.gov Tubulins (α- and β-tubulin) are critical for the formation of microtubules, which are vital for cell division and structure, while histones are key to DNA packaging and gene regulation. nih.gov

Computational analyses have revealed specific molecular interactions between permethrin and these proteins. Docking studies show that permethrin can form hydrogen bonds and hydrophobic interactions with specific amino acid residues of tubulin, such as alanine, serine, proline, and leucine. nih.gov These interactions can potentially disrupt the normal function of tubulin, interfering with microtubule polymerization and, consequently, cell division. nih.gov Similarly, in-silico models have been used to study permethrin's interactions with DNA, suggesting that the compound may interact with DNA through processes like partial intercalation and groove binding. nih.gov

These computational findings are crucial for understanding how permethrin exerts its toxic effects at a molecular level. nih.gov The binding energy and inhibition constants calculated from these models provide quantitative measures of the interaction strength, helping to rank the potential molecular targets of permethrin. nih.gov Furthermore, in-silico studies have been employed to investigate the binding of permethrin and its metabolites to other significant proteins, including the nuclear orphan receptor Nurr1, which is involved in the dopaminergic neuron pathway. nih.gov